2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide
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Overview
Description
2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of an isoindolinone moiety and an oxadiazole ring, which are known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of Isoindolinone Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.
Synthesis of Oxadiazole Ring: The oxadiazole ring can be synthesized via the cyclization of a suitable hydrazide with an isocyanate.
Coupling Reaction: The final step involves coupling the isoindolinone moiety with the oxadiazole ring through an acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoisoindolin-2-yl)-N-methylacetamide: Lacks the oxadiazole ring but shares the isoindolinone moiety.
N-(3-isopropyl-1,2,4-oxadiazol-5-yl)methylacetamide: Contains the oxadiazole ring but lacks the isoindolinone moiety.
Uniqueness
The uniqueness of 2-(1,3-dioxoisoindolin-2-yl)-N-((3-isopropyl-1,2,4-oxadiazol-5-yl)methyl)acetamide lies in its combined structural features, which may confer distinct biological activities and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-9(2)14-18-13(24-19-14)7-17-12(21)8-20-15(22)10-5-3-4-6-11(10)16(20)23/h3-6,9H,7-8H2,1-2H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXDWALKPCDNAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CNC(=O)CN2C(=O)C3=CC=CC=C3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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